molecular formula C11H25ClN2O2 B13536601 tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride CAS No. 2825006-09-3

tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride

Cat. No.: B13536601
CAS No.: 2825006-09-3
M. Wt: 252.78 g/mol
InChI Key: XNSRFQRWHXFVEC-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of various pharmacologically active molecules.

Properties

CAS No.

2825006-09-3

Molecular Formula

C11H25ClN2O2

Molecular Weight

252.78 g/mol

IUPAC Name

tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H

InChI Key

XNSRFQRWHXFVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using tert-butyl carbamate. The process can be carried out under mild conditions using reagents such as trifluoroacetic acid or heat for the removal of the protecting group . The synthetic route may involve multiple steps, including amination, reduction, esterification, and condensation .

Industrial Production Methods

Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions. These reactions are conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, sodium borohydride, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .

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